5-(Morfolinometil)-2-furaldehído

Descripción general

Descripción

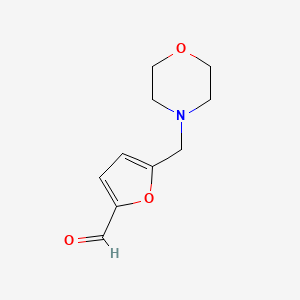

5-(Morpholinomethyl)-2-furaldehyde is an organic compound that features a furan ring substituted with a morpholinomethyl group at the 5-position and an aldehyde group at the 2-position

Aplicaciones Científicas De Investigación

5-(Morpholinomethyl)-2-furaldehyde has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in drug design and development.

Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its unique chemical properties.

Mecanismo De Acción

Target of Action

The targets of a compound depend on its chemical structure and properties. For instance, morpholine derivatives have been recognized for their diverse biological and therapeutic effects . They have shown significant pharmaceutical properties such as antidepressants and have reported inhibitory effects on enzymes involved in the progression of Alzheimer’s disease .

Análisis Bioquímico

Biochemical Properties

5-(Morpholinomethyl)-2-furaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been shown to interact with cholinesterase enzymes, potentially inhibiting their activity . This interaction can affect neurotransmission processes, as cholinesterase enzymes are crucial for the breakdown of acetylcholine in synaptic clefts.

Cellular Effects

The effects of 5-(Morpholinomethyl)-2-furaldehyde on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, studies have shown that derivatives of furocoumarin, including 5-(Morpholinomethyl)-2-furaldehyde, can induce melanogenesis by activating the Akt/GSK-3β/β-catenin signaling pathway . This activation leads to increased melanin production in cells, highlighting its potential impact on pigmentation processes.

Molecular Mechanism

At the molecular level, 5-(Morpholinomethyl)-2-furaldehyde exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. For example, it has been found to enhance the phosphorylation of Akt and glycogen synthase kinase-3β (GSK-3β), which in turn increases the accumulation of β-catenin in the cytoplasm . This accumulation promotes the nuclear translocation of β-catenin, activating transcription factors that drive melanogenesis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-(Morpholinomethyl)-2-furaldehyde can change over time. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its activity may diminish over extended periods . Long-term exposure to 5-(Morpholinomethyl)-2-furaldehyde in vitro and in vivo has been associated with sustained changes in cellular processes, such as prolonged activation of signaling pathways.

Dosage Effects in Animal Models

The effects of 5-(Morpholinomethyl)-2-furaldehyde vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as enhanced melanogenesis, while higher doses could lead to toxic or adverse effects . For instance, high doses of the compound have been associated with increased oxidative stress and apoptosis in certain cell types, indicating a threshold beyond which its effects become detrimental.

Metabolic Pathways

5-(Morpholinomethyl)-2-furaldehyde is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and influence metabolic flux. The compound’s metabolism can lead to the production of various metabolites, which may have distinct biological activities . Understanding these pathways is essential for predicting the compound’s overall impact on cellular function and organismal health.

Transport and Distribution

The transport and distribution of 5-(Morpholinomethyl)-2-furaldehyde within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . For example, it may be actively transported into cells via membrane transporters, influencing its bioavailability and efficacy.

Subcellular Localization

The subcellular localization of 5-(Morpholinomethyl)-2-furaldehyde is critical for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect the compound’s interactions with other biomolecules and its overall impact on cellular processes.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Morpholinomethyl)-2-furaldehyde typically involves a Mannich reaction, where a furan derivative reacts with formaldehyde and morpholine. The reaction is usually carried out under mild conditions, often in the presence of an acid catalyst to facilitate the formation of the morpholinomethyl group.

Industrial Production Methods: Industrial production of 5-(Morpholinomethyl)-2-furaldehyde may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Types of Reactions:

Oxidation: 5-(Morpholinomethyl)-2-furaldehyde can undergo oxidation reactions, typically forming carboxylic acids or other oxidized derivatives.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The furan ring can participate in electrophilic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides can be used under acidic or basic conditions.

Major Products:

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted furan derivatives.

Comparación Con Compuestos Similares

2-(Morpholinomethyl)furan: Similar structure but lacks the aldehyde group.

5-(Morpholinomethyl)-2-thiophenecarboxaldehyde: Contains a thiophene ring instead of a furan ring.

N-Morpholinomethyl-isopropyl-sulfide: Features a sulfide group instead of a furan ring.

Uniqueness: 5-(Morpholinomethyl)-2-furaldehyde is unique due to the presence of both the morpholinomethyl group and the aldehyde group on the furan ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Actividad Biológica

5-(Morpholinomethyl)-2-furaldehyde is a compound that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

5-(Morpholinomethyl)-2-furaldehyde, with the chemical formula , features a furan ring substituted with a morpholinomethyl group. This unique structure is believed to contribute to its biological activity, particularly in medicinal chemistry.

Biological Activity

Antimicrobial Properties

Research indicates that 5-(Morpholinomethyl)-2-furaldehyde exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showing effectiveness comparable to conventional antibiotics. The Minimum Inhibitory Concentration (MIC) values for several strains are presented in Table 1 below.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Anticancer Activity

In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cells. For example, it has shown cytotoxic effects on human breast cancer cell lines (MCF-7), with IC50 values indicating potent activity at low concentrations. The mechanism appears to involve apoptosis induction, as evidenced by increased markers of apoptosis in treated cells.

The biological activity of 5-(Morpholinomethyl)-2-furaldehyde can be attributed to its ability to interact with specific cellular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, disrupting cellular functions in bacteria and cancer cells.

- DNA Interaction : Preliminary studies suggest that it may bind to DNA, interfering with replication and transcription processes.

- Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress in target cells, leading to cell death.

Case Studies

-

Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of 5-(Morpholinomethyl)-2-furaldehyde against multi-drug resistant strains of bacteria. The results indicated that the compound could serve as a potential lead for developing new antibiotics, especially against resistant strains . -

Cancer Cell Studies

In a study featured in Cancer Letters, researchers investigated the effects of 5-(Morpholinomethyl)-2-furaldehyde on MCF-7 breast cancer cells. The compound was found to significantly reduce cell viability and induce apoptosis through the mitochondrial pathway .

Toxicological Profile

While promising, the toxicological profile of 5-(Morpholinomethyl)-2-furaldehyde requires careful consideration. Initial toxicity studies indicate that at higher doses, it may exhibit cytotoxic effects on normal cells as well. Further research is needed to establish safe dosage levels and potential side effects.

Propiedades

IUPAC Name |

5-(morpholin-4-ylmethyl)furan-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c12-8-10-2-1-9(14-10)7-11-3-5-13-6-4-11/h1-2,8H,3-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQILSGYYJOBENS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=CC=C(O2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50390246 | |

| Record name | 5-[(Morpholin-4-yl)methyl]furan-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50390246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

392659-97-1 | |

| Record name | 5-(4-Morpholinylmethyl)-2-furancarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=392659-97-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-[(Morpholin-4-yl)methyl]furan-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50390246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.